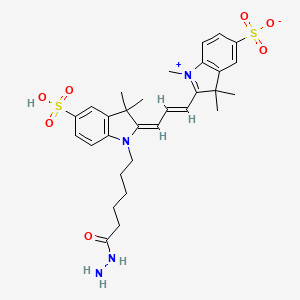![molecular formula C37H46N6O B12387309 1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol](/img/structure/B12387309.png)
1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The benzylamino group is introduced via nucleophilic substitution reactions.
- Reagents: Benzylamine and suitable leaving groups.
- Conditions: Mild temperatures and polar solvents.
Synthesis of the Piperidine Ring:
- The piperidine ring is constructed through cyclization reactions.
- Reagents: Amines and carbonyl compounds.
- Conditions: Elevated temperatures and acidic catalysts.
Attachment of the Naphthalene Moiety:
- The naphthalene moiety is attached through coupling reactions.
- Reagents: Naphthalene derivatives and coupling agents.
- Conditions: Elevated temperatures and inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
-
Formation of the Pyrimidine Ring:
- Starting with appropriate precursors, the pyrimidine ring is synthesized through a series of condensation reactions.
- Reagents: Ammonia, aldehydes, and ketones.
- Conditions: Elevated temperatures and acidic or basic catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol undergoes various chemical reactions, including:
-
Oxidation:
- Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Conditions: Mild to moderate temperatures.
- Major Products: Oxidized derivatives with altered functional groups.
-
Reduction:
- Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
- Conditions: Mild temperatures and inert atmosphere.
- Major Products: Reduced derivatives with altered functional groups.
-
Substitution:
- Reagents: Nucleophiles or electrophiles.
- Conditions: Mild to moderate temperatures and polar solvents.
- Major Products: Substituted derivatives with new functional groups.
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Solvents: Polar solvents such as ethanol, methanol, and water.
- Catalysts: Acidic or basic catalysts depending on the reaction type.
Applications De Recherche Scientifique
1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol has several scientific research applications, including:
-
Medicinal Chemistry:
- Potential use as a lead compound for the development of new pharmaceuticals.
- Investigation of its pharmacological properties and therapeutic potential.
-
Biology:
- Study of its interactions with biological macromolecules such as proteins and nucleic acids.
- Exploration of its effects on cellular processes and pathways.
-
Industry:
- Use as an intermediate in the synthesis of other complex organic compounds.
- Potential applications in the development of new materials and chemicals.
Mécanisme D'action
The mechanism of action of 1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. These may include:
-
Molecular Targets:
- Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors: Binding to receptors on the cell surface or within the cell.
-
Pathways Involved:
- Signal Transduction: Modulation of signaling pathways that regulate cellular functions.
- Gene Expression: Influence on the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
- 1-[6-(Amino)pyrimidin-4-yl]-3-[[[6-[(3-methyl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol.
- 1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-ethyl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol.
Uniqueness:
- The presence of the specific functional groups and structural motifs in 1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol contributes to its unique chemical and biological properties.
- Differences in the substituents and ring structures can lead to variations in reactivity, stability, and biological activity.
Propriétés
Formule moléculaire |
C37H46N6O |
|---|---|
Poids moléculaire |
590.8 g/mol |
Nom IUPAC |
1-[6-(benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol |
InChI |
InChI=1S/C37H46N6O/c1-27(2)35-36(15-7-16-36)24-43(35)22-29-13-14-31-30(19-29)11-6-12-32(31)39-23-37(44)17-8-18-42(25-37)34-20-33(40-26-41-34)38-21-28-9-4-3-5-10-28/h3-6,9-14,19-20,26-27,35,39,44H,7-8,15-18,21-25H2,1-2H3,(H,38,40,41) |
Clé InChI |
DAMVLLAQUZPVCW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C2(CCC2)CN1CC3=CC4=C(C=C3)C(=CC=C4)NCC5(CCCN(C5)C6=NC=NC(=C6)NCC7=CC=CC=C7)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


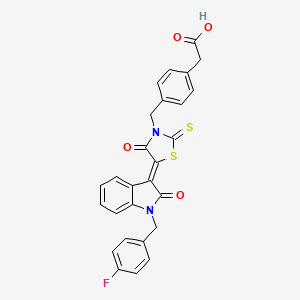

![(2R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387244.png)
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12387250.png)
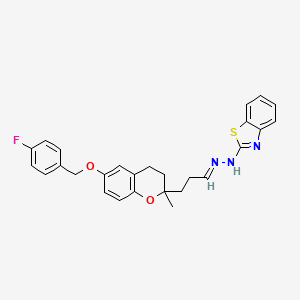
![1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B12387263.png)
![1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12387265.png)

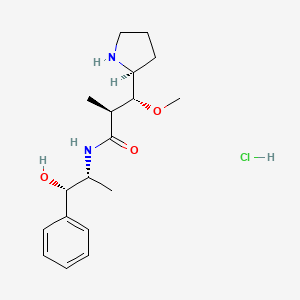
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate](/img/structure/B12387286.png)
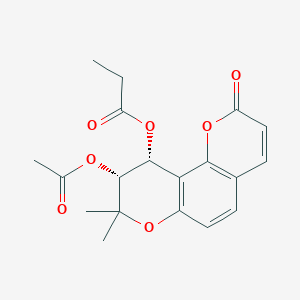
![1-(3-Cyanophenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12387294.png)
